molecular formula C11H12N2O B2897900 2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol CAS No. 2161971-17-9

2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol

Cat. No. B2897900
M. Wt: 188.23
InChI Key: XNACMLRSCVTZFB-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving “2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol” are not well-documented. More research is needed to understand the chemical behavior of this compound .

Scientific Research Applications

Structural Activity and Importance in Medicinal Chemistry

Benzothiazole derivatives are recognized for their broad spectrum of pharmacological activities. The unique methine center in the thiazole ring makes benzothiazoles critical in medicinal chemistry, showing activities such as anti-viral, anti-microbial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anti-cancer properties. These compounds' structural diversity is beneficial for new therapeutic agent development, highlighting benzothiazole's importance in drug discovery and medicinal chemistry applications (Bhat & Belagali, 2020).

Therapeutic Potential

Benzothiazole and its derivatives possess a wide range of therapeutic potentials. For instance, some benzothiazole-based molecules have been utilized in treating various diseases due to their antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are under development as potential antitumor agents, indicating the pivotal role of the benzothiazole nucleus in drug discovery and development for cancer treatment (Kamal et al., 2015).

Pharmacological Applications

Benzothiazoles are integral to discovering and developing new chemotherapeutics due to their structural simplicity and ease of synthesis. This versatility facilitates the creation of chemical libraries, which could lead to discovering new chemical entities with potential market progression. The ongoing research and development emphasize benzothiazole derivatives' significance in developing treatments for various human diseases and disorders, particularly in the realm of anticancer therapies (Ahmed et al., 2012).

properties

IUPAC Name

2-(benzimidazol-1-yl)cyclobutan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c14-11-6-5-10(11)13-7-12-8-3-1-2-4-9(8)13/h1-4,7,10-11,14H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNACMLRSCVTZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1N2C=NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-1,3-benzodiazol-1-yl)cyclobutan-1-ol

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